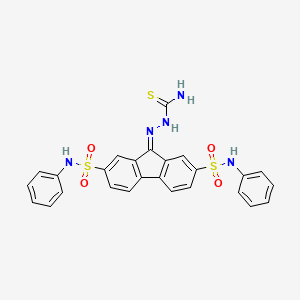

2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the fluorene backbone, followed by the attachment of the phenylsulfamoyl and hydrazinecarbothioamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the fluorene and phenyl groups), as well as polar functional groups (such as the sulfamoyl and hydrazinecarbothioamide groups). These features could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the hydrazinecarbothioamide group might be involved in reactions with electrophiles, while the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make it more soluble in polar solvents, while the aromatic rings might contribute to its UV/Vis absorption properties .Scientific Research Applications

Cancer Research

- Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamides, including phenyl variants, have shown potential in inhibiting the growth of human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

- Benzene sulfonamide derivatives, including benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide, have demonstrated potent anticancer effects against MCF-7 breast carcinoma cell lines (Mohamed, Abdelgawad, Hegab, Hamza, Nagdy, Ahmed, Ahmed, & Ghoneim, 2022).

Antioxidant Activity

- Hydrazinecarbothioamide derivatives have exhibited significant antioxidant activity, with some showing excellent effects in DPPH assays (Bărbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Metal Ion Detection

- A novel water-soluble conjugated polymer, incorporating hydrazine groups derived from polyfluorene, has been used for the selective and sensitive sensing of Fe(3+) ions in aqueous solutions (Li, He, Wang, Ma, & Li, 2012).

Antimicrobial Agents

- Novel heterocyclic compounds incorporating a sulfamoyl moiety have shown potential as antimicrobial agents, with some derivatives exhibiting promising results against various microorganisms (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Molecular Docking and Computational Studies

- Computational and molecular docking studies have been conducted on benzene sulfonamide drugs, including derivatives of hydrazine-1-carbothioamide, to understand their interactions and potential as anticancer agents (Mohamed et al., 2022).

Optical Properties and Sensing Applications

- Simple-structured hydrazinecarbothioamide derivatives have been studied for their optical properties, showing potential as dual-channel optical probes for detecting metal ions like Hg2+ and Ag+ (Shi, Chen, Chen, Xie, & Hui, 2016).

Future Directions

properties

IUPAC Name |

[[2,7-bis(phenylsulfamoyl)fluoren-9-ylidene]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4S3/c27-26(36)29-28-25-23-15-19(37(32,33)30-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(34,35)31-18-9-5-2-6-10-18/h1-16,30-31H,(H3,27,29,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIHGYJQXUCTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)

![3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2984345.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2984350.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide](/img/structure/B2984351.png)

![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)